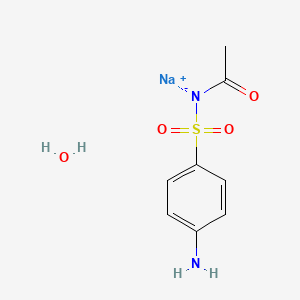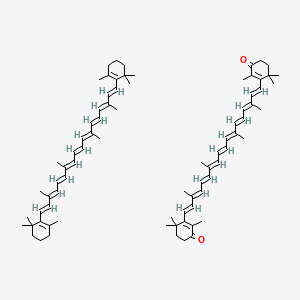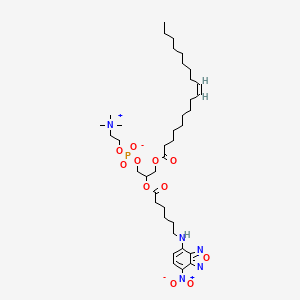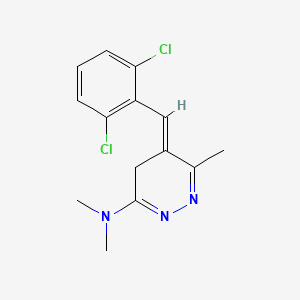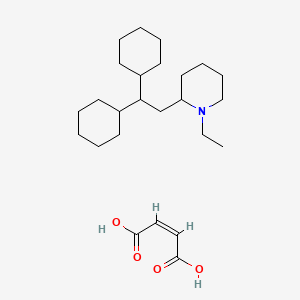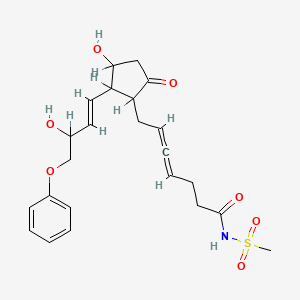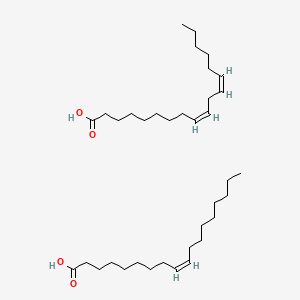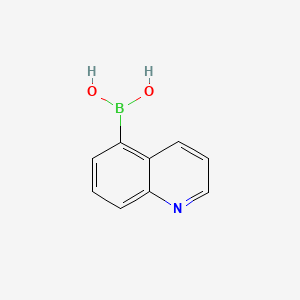
Ácido quinolina-5-borónico
Descripción general
Descripción
Quinoline-5-boronic acid is an organoboron compound that features a quinoline ring substituted with a boronic acid group at the 5-position. This compound is of significant interest in organic chemistry due to its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Aplicaciones Científicas De Investigación
Quinoline-5-boronic acid has a wide range of applications in scientific research:
Mecanismo De Acción
- Quinoline-5-boronic acid is a biochemical reagent used in life science research . Its primary target is the Suzuki–Miyaura (SM) cross-coupling reaction .
Target of Action
Mode of Action
Safety and Hazards
Direcciones Futuras
The Suzuki–Miyaura coupling reaction, which involves the use of organoboron reagents like Quinoline-5-boronic acid, is envisaged to be a keystone in the future of automated synthesis . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .
Análisis Bioquímico
Biochemical Properties
Quinoline-5-boronic acid plays a significant role in biochemical reactions, particularly in the formation of boronic esters. These esters are valuable intermediates in organic synthesis and are used in processes such as acylation, silylation, and alkylation of glycoside-derived boronates . Quinoline-5-boronic acid interacts with enzymes, proteins, and other biomolecules, forming stable complexes that facilitate these reactions. The nature of these interactions often involves the formation of cyclic boronic esters with diol groups on carbohydrates, which can be used as protective groups during synthesis .
Cellular Effects
Quinoline-5-boronic acid influences various cellular processes by interacting with cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the stability and function of proteins and enzymes within cells, leading to changes in cellular activities. These effects can vary depending on the concentration and duration of exposure to quinoline-5-boronic acid .
Molecular Mechanism
The molecular mechanism of quinoline-5-boronic acid involves its ability to form reversible covalent bonds with biomolecules, particularly those containing diol groups. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the reaction. Quinoline-5-boronic acid can also influence gene expression by modulating the activity of transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of quinoline-5-boronic acid can change over time due to its stability and degradation. The compound is relatively stable under mild conditions but can undergo hydrolysis and other degradation processes under more extreme conditions. Long-term exposure to quinoline-5-boronic acid in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including alterations in metabolic pathways and enzyme activities .
Dosage Effects in Animal Models
The effects of quinoline-5-boronic acid in animal models vary with different dosages. At lower doses, the compound may have minimal impact on cellular functions, while higher doses can lead to significant changes in enzyme activities and metabolic processes. Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which quinoline-5-boronic acid can become harmful .
Metabolic Pathways
Quinoline-5-boronic acid is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization within cells. These interactions can affect metabolic flux and the levels of various metabolites, leading to changes in cellular metabolism. The compound’s role in forming boronic esters is particularly important in carbohydrate metabolism .
Transport and Distribution
Within cells and tissues, quinoline-5-boronic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments, affecting its overall activity and function .
Subcellular Localization
Quinoline-5-boronic acid is localized in specific subcellular compartments, where it exerts its effects on cellular activities. Targeting signals and post-translational modifications can direct the compound to particular organelles, such as the endoplasmic reticulum or mitochondria, where it can interact with enzymes and other biomolecules to modulate their functions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of quinoline-5-boronic acid typically involves the reaction of quinoline derivatives with boronic acid reagents. One common method is the electrophilic trapping of an organometallic reagent with a boric ester. For example, quinoline can be brominated to form 5-bromoquinoline, which is then subjected to a palladium-catalyzed borylation reaction using bis(pinacolato)diboron (B2Pin2) under basic conditions .
Industrial Production Methods
Industrial production of quinoline-5-boronic acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the reaction conditions required for high yields. The use of automated systems also helps in minimizing human error and improving the overall efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Quinoline-5-boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving quinoline-5-boronic acid, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form quinoline-5-boronic acid derivatives.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Oxidized Derivatives: Formed through oxidation reactions.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline-3-boronic acid: Another quinoline derivative with a boronic acid group at the 3-position.
8-Quinolinylboronic acid: A quinoline derivative with a boronic acid group at the 8-position.
Uniqueness
Quinoline-5-boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to other quinoline boronic acids. Its position at the 5-position allows for unique interactions in chemical reactions and biological systems, making it a valuable compound in various fields of research .
Propiedades
IUPAC Name |
quinolin-5-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BNO2/c12-10(13)8-4-1-5-9-7(8)3-2-6-11-9/h1-6,12-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIJBOCPTGHGIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2C=CC=NC2=CC=C1)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90408935 | |
| Record name | Quinoline-5-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355386-94-6 | |
| Record name | Quinoline-5-boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90408935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinoline-5-boronic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


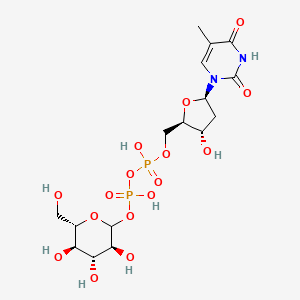
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-(4-ethoxyphenyl)-N'-[(E)-(4-methoxyphenyl)methylidene]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B1239803.png)
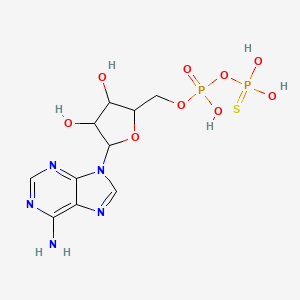
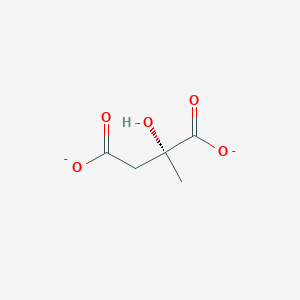
![(E)-N-ethyl-3-(furan-2-yl)-2-[[(E)-3-phenylprop-2-enoyl]amino]prop-2-enamide](/img/structure/B1239811.png)
